REACTION_CXSMILES
|
[ClH:1].[NH2:2][CH:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4]1.[N+:12]([O-])([O-:14])=[O:13].[K+]>S(=O)(=O)(O)O>[ClH:1].[N+:12]([C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[CH2:11][CH:3]([NH2:2])[CH2:4]2)([O-:14])=[O:13] |f:0.1,2.3,5.6|
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Name
|
|
Quantity
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19.11 g
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Type
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reactant
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Smiles
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Cl.NC1CC2=CC=CC=C2C1
|
Name
|
|
Quantity
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60 mL
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Type
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solvent
|
Smiles
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S(O)(O)(=O)=O
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Name
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potassium nitrate
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Quantity
|
11.84 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])[O-].[K+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred for an additional 2 hr
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The mixture was extracted with ether (3×200 ml)
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Type
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WASH
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Details
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the combined extracts were washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated to an oil which
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Type
|
CUSTOM
|
Details
|
Recrystallization from isopropanol/methanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.[N+](=O)([O-])C=1C=C2CC(CC2=CC1)N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |